4H-Imidazo(4,5-c)pyridin-4-one, 6-amino-3,5-dihydro-3-beta-D-ribofuranosyl-
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Overview
Description
4H-Imidazo(4,5-c)pyridin-4-one, 6-amino-3,5-dihydro-3-beta-D-ribofuranosyl- is a heterocyclic compound that features an imidazo-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)pyridin-4-one, 6-amino-3,5-dihydro-3-beta-D-ribofuranosyl- typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method is known for producing moderate to good yields . Another approach involves the use of dimethyl 1,3-acetonedicarboxylate as a starting material .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted heating and other catalytic processes in large-scale synthesis is likely to be explored due to their efficiency and yield optimization.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)pyridin-4-one, 6-amino-3,5-dihydro-3-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can have different biological activities and properties.
Scientific Research Applications
4H-Imidazo(4,5-c)pyridin-4-one, 6-amino-3,5-dihydro-3-beta-D-ribofuranosyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems due to its structural similarity to nucleosides.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)pyridin-4-one, 6-amino-3,5-dihydro-3-beta-D-ribofuranosyl- involves its interaction with specific molecular targets. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . The pathways involved include modulation of receptor activity and potential effects on enzyme function.
Comparison with Similar Compounds
Similar Compounds
Imidazo(4,5-b)pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo(1,5-a)pyridine: Known for its use in various medicinal applications.
Imidazo(1,2-a)pyridine: Studied for its potential therapeutic effects.
Properties
CAS No. |
58459-36-2 |
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Molecular Formula |
C11H14N4O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)15(3-13-4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)/t5-,8-,9-,11-/m1/s1 |
InChI Key |
RPOZHVNFVHXOBE-MGUDNFKCSA-N |
Isomeric SMILES |
C1=C(NC(=O)C2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=C(NC(=O)C2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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